Cyclopentyl 4-methoxyphenyl ketone

Vue d'ensemble

Description

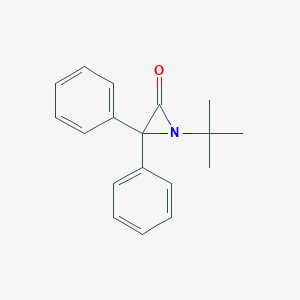

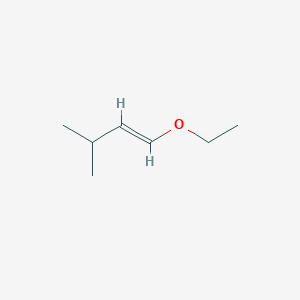

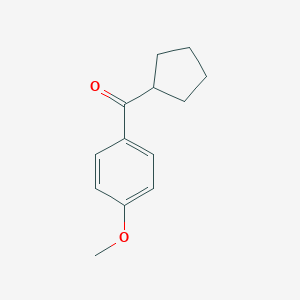

Cyclopentyl 4-methoxyphenyl ketone is a chemical compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a cyclopentyl group attached to a ketone functional group, which is further substituted with a 4-methoxyphenyl group.

Synthesis Analysis

The synthesis of ketones similar to cyclopentyl 4-methoxyphenyl ketone can be achieved through various synthetic routes. For instance, the cyclization-carbonylation-cyclization coupling reaction catalyzed by palladium(II)-bisoxazoline complexes can produce symmetrical ketones with good yields, as demonstrated in the synthesis of ketones bearing two benzo[b]thiophene groups . Additionally, the condensation of benzil with acetone derivatives in the presence of sodium hydroxide can yield cyclopentenones, which are structurally related to cyclopentyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopentyl 4-methoxyphenyl ketone would consist of a cyclopentane ring bonded to a ketone group, which is further substituted with a 4-methoxyphenyl group. The crystal structure of a related compound, 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one, was determined by X-ray diffraction analysis, indicating the potential for detailed structural analysis of similar compounds .

Chemical Reactions Analysis

Cyclopentyl 4-methoxyphenyl ketone can undergo various chemical reactions. For example, the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one yields a cyclic ketone, which suggests that cyclopentyl 4-methoxyphenyl ketone could also participate in cyclization reactions . Moreover, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of cyclobutanones to ketones indicates that cyclopentyl 4-methoxyphenyl ketone could potentially engage in cycloaddition reactions to form more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl 4-methoxyphenyl ketone can be inferred from related compounds. For instance, the photoreactivity of polymers derived from 4-methacrylamidophenyl-4-methoxystyryl ketone suggests that the methoxy group can influence the reactivity of the ketone under light exposure . Additionally, the presence of methoxy substituents has been shown to accelerate beta-scission ring-opening reactions in cyclohexyloxy radicals, which could be relevant to the reactivity of the methoxy group in cyclopentyl 4-methoxyphenyl ketone .

Applications De Recherche Scientifique

Cycloaddition Catalysis

Cyclopentyl 4-methoxyphenyl ketone has been utilized in the field of organic synthesis, particularly in [3+2] cycloadditions. These reactions are facilitated by triflic imide to produce functionalized cyclopentanes. This catalytic process is especially beneficial for substrates containing Lewis basic functions, promoting the cycloaddition and forming highly-functionalized bicyclo[4.3.0]nonanes through multicomponent cascade cycloadditions (Takasu, Nagao, & Ihara, 2006).

Role in Nazarov Cyclization

Research has shown the importance of the methoxy group in the Nazarov cyclization of specific ketones, such as 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one. The methoxy group acts as a catalyst in proton migrations essential for cyclization and fragmentation processes. This finding is significant in understanding the mechanisms of cyclization and the formation of cyclic ketones in both gas-phase and solution environments (Cyriac et al., 2014).

Claisen–Schmidt Condensation

Cyclopentyl 4-methoxyphenyl ketone has been employed in microwave-assisted Claisen–Schmidt condensation under solvent-free conditions. This process uses LiCl as a catalyst to prepare α,β-unsaturated ketones, yielding products with good yields and purities (Mogilaiah & Vasudeva Reddy, 2003).

Polymer-supported Catalysis

In the realm of green chemistry, cyclopentyl 4-methoxyphenyl ketone has been part of novel catalytic systems. Polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been tested in Michael additions for the synthesis of compounds like Warfarin™ and its analogues. These catalytic systems are environmentally friendly, showing promising properties, high conversion yields, and the ability to be recovered and reused multiple times (Alonzi et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

cyclopentyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290817 | |

| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 4-methoxyphenyl ketone | |

CAS RN |

15831-52-4 | |

| Record name | NSC71212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.